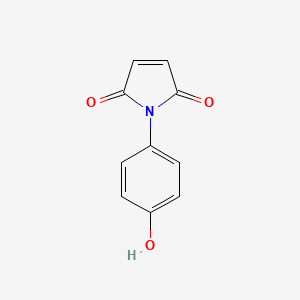
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aniline derivatives with dialkyl carbodiimides and bis(imidoyl) chlorides. This tandem reaction leads to the formation of functionalized imidazolidines in moderate to good yields . The reaction conditions often include the use of copper (II) oxide nanoparticles as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction could produce imidazolidine hydrides. Substitution reactions can lead to various substituted imidazolidine derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine has several scientific research applications, including:
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
類似化合物との比較
Similar Compounds
Uniqueness
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of 2-(2,4-dichlorophenyl) and 1,3-diphenyl groups makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
73941-40-9 |
|---|---|
分子式 |
C21H18Cl2N2 |
分子量 |
369.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H18Cl2N2/c22-16-11-12-19(20(23)15-16)21-24(17-7-3-1-4-8-17)13-14-25(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2 |
InChIキー |
SGUVQQFJLSWRMY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
正規SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
| 73941-40-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)
![8-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660201.png)
![5(4H)-Oxazolone, 4-[(3,4-dichlorophenyl)methylene]-2-methyl-](/img/structure/B1660202.png)





![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)
